A Technical Guide to 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4): A Cornerstone for Modern Kinase Inhibitor Discovery
A Technical Guide to 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4): A Cornerstone for Modern Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for engaging with the ATP-binding sites of various protein kinases. This has led to a surge of interest in developing new therapeutic agents based on this heterocyclic system.[1]
This guide focuses on 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS No. 13526-66-4), a pivotal starting material that offers chemists a strategic entry point for synthesizing diverse libraries of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives. While the user query specified "3-Chloroimidazo[1,2-b]pyridazin-6-amine," the provided CAS number uniquely identifies the 3-bromo-6-chloro derivative. This bifunctionalized reagent is arguably more synthetically versatile, enabling sequential and regioselective functionalization at two distinct positions. Its C-6 chloro group is primed for nucleophilic aromatic substitution, while the C-3 bromo group is ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity is the key to its utility, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]
Core Physicochemical Properties
A comprehensive understanding of a starting material's fundamental properties is critical for reaction design and process optimization. The key physicochemical data for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13526-66-4 | [5][6][7] |
| Molecular Formula | C₆H₃BrClN₃ | [5][6] |
| Molecular Weight | 232.47 g/mol | [6] |
| Physical Form | Solid | [8] |
| Purity | Typically ≥97% | [8] |
| InChI Key | PFHPKMPWBFJZEY-UHFFFAOYSA-N | [6][8] |
| Storage | Store at 2-8°C under an inert atmosphere | [8] |
Synthesis and Safe Handling
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the cyclocondensation of a 3-aminopyridazine derivative with an α-haloketone or equivalent. For instance, the related 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can be synthesized via the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone.[9]
Safe Handling Protocol:
As a halogenated, nitrogen-containing heterocyclic compound, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine requires careful handling to minimize exposure and ensure laboratory safety.
-
Engineering Controls : Handle exclusively in a well-ventilated fume hood. Local exhaust ventilation is crucial to prevent the dispersion of dust.[10] Safety showers and eyewash stations should be readily accessible.[10]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[11]
-
Skin Protection : Use impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[11]
-
Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[12]
-
-
Handling Procedures : Avoid contact with skin, eyes, and clothing.[10] Avoid the formation of dust and aerosols.[11] Wash hands thoroughly after handling.[10]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere like argon.[8][12]
Core Reactivity and Synthetic Master Plan
The synthetic power of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine lies in its ability to undergo selective, orthogonal functionalization. The chlorine at C-6 is more susceptible to nucleophilic substitution, while the bromine at C-3 is ideal for metal-catalyzed cross-coupling. This differential reactivity allows for a controlled, stepwise synthesis of complex target molecules.
The following diagram illustrates the logical flow for creating a 3,6-disubstituted imidazo[1,2-b]pyridazine, a common strategy in medicinal chemistry.[4]
Caption: Sequential functionalization of the core scaffold.
This protocol describes an efficient method for installing a wide variety of primary and secondary amines at the C-6 position. The use of cesium fluoride is thought to facilitate the nucleophilic attack on the electron-deficient pyridazine ring.[2][13]
Rationale: The electron-withdrawing nature of the fused imidazole ring and the pyridazine nitrogens activates the C-6 position for nucleophilic aromatic substitution. This procedure provides consistently high yields for a broad range of amines, making it a robust choice for library synthesis.[2][13]
Step-by-Step Methodology:
-
To a reaction vial, add 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv).
-
Add the desired primary or secondary amine (2.0 equiv), cesium fluoride (CsF, 1.0 equiv), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).[2][13]
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Stir for 24 hours or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the desired C-6 aminated product.[2][13]
The C-3 bromine provides a handle for introducing carbon-carbon bonds, most commonly via the Suzuki-Miyaura cross-coupling reaction. This allows for the installation of diverse aryl or heteroaryl moieties, which are often crucial for achieving target potency and selectivity.[4]
Rationale: Palladium catalysts can insert into the C-Br bond, initiating a catalytic cycle that couples the imidazopyridazine core with a boronic acid or ester. This reaction is highly reliable and tolerant of a wide range of functional groups on both coupling partners.[3][4]
Step-by-Step Methodology:
-
In a microwave-safe vial, combine the 3-bromo-6-amino-substituted intermediate (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv).
-
Add a suitable base, such as potassium phosphate (K₃PO₄, 1.5 equiv).[4]
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol %).[4]
-
Add a degassed solvent system, such as a mixture of acetonitrile and water.[4]
-
Seal the vial and heat in a microwave reactor to 160 °C for 30 minutes.[4]
-
After cooling, perform a workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain the final 3,6-disubstituted product.
Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The 3,6-disubstituted imidazo[1,2-b]pyridazine scaffold, readily accessible from 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, has proven to be a remarkably effective framework for targeting a range of protein kinases implicated in cancer and inflammatory diseases.
Caption: The imidazo[1,2-b]pyridazine scaffold targets multiple kinases.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors : BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies.[14][15] Researchers have developed highly potent and selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold, with one candidate, TM471-1, advancing into Phase I clinical trials.[14][15]
-
TAK1 Inhibitors : Transforming growth factor-β-activated kinase 1 (TAK1) is a promising target for multiple myeloma. By strategically substituting the imidazo[1,2-b]pyridazine core with morpholine and indazole groups, scientists have created potent TAK1 inhibitors with low nanomolar activity against multiple myeloma cell lines.[4] The synthesis of these inhibitors starts directly from 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.[4]
-
PI3K/mTOR Dual Inhibitors : The PI3K/mTOR signaling pathway is often dysregulated in diseases like idiopathic pulmonary fibrosis (IPF). A series of imidazo[1,2-b]pyridazine derivatives have been developed as dual inhibitors, showing excellent kinase inhibitory activity and significant anti-fibrotic potential in preclinical models.[16]
-
Other Kinase Targets : The versatility of this scaffold has been further demonstrated in the development of inhibitors for other important kinases, including Cyclin-Dependent Kinases 12/13 (CDK12/13) for triple-negative breast cancer[17], PIM kinases for leukemia[18], and Tyrosine Kinase 2 (TYK2) for autoimmune disorders.[19][20]
Conclusion
3-Bromo-6-chloroimidazo[1,2-b]pyridazine is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined and differential reactivity at the C-3 and C-6 positions provides a reliable and efficient platform for generating vast chemical diversity. The proven success of the imidazo[1,2-b]pyridazine scaffold in producing clinical candidates for kinase inhibition underscores the continued importance of this building block. For researchers in drug discovery, mastering the chemistry of this compound opens the door to developing the next generation of targeted therapeutics.
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